9-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purine-6-thione
Description
Contextualization of Nucleoside Analogues in Contemporary Biomedical Research
Nucleoside analogues are a cornerstone of modern pharmacology, representing a class of synthetic compounds that mimic natural nucleosides, the fundamental building blocks of DNA and RNA. numberanalytics.comazolifesciences.com By structurally resembling endogenous nucleosides like adenosine, guanosine (B1672433), cytidine, and uridine, these analogues can deceptively enter cellular metabolic pathways. azolifesciences.com
Once inside a cell, they are typically phosphorylated by viral or cellular kinases to their active triphosphate forms. numberanalytics.comazolifesciences.com These activated analogues can then interfere with the synthesis of DNA or RNA. azolifesciences.com A primary mechanism of action is the inhibition of viral or cellular polymerases, the enzymes responsible for nucleic acid replication. wikipedia.org Incorporation of the analogue into a growing DNA or RNA strand often leads to chain termination, effectively halting the replication process. azolifesciences.comwikipedia.org
This ability to disrupt nucleic acid synthesis has led to the widespread use of nucleoside analogues in several therapeutic areas:
Antiviral Therapy: They are crucial in the treatment of viral infections, including those caused by the human immunodeficiency virus (HIV), herpesviruses, and hepatitis B and C viruses. numberanalytics.comnih.gov
Anticancer Therapy: In oncology, these compounds target the rapid proliferation of cancer cells by inhibiting DNA synthesis and inducing apoptosis (programmed cell death). numberanalytics.comazolifesciences.com
Immunosuppression and Other Applications: Certain nucleoside analogues are also employed as immunosuppressive agents and have been explored for their potential as antibacterial and antiplatelet drugs. wikipedia.orgnih.gov
Table 1: Examples of Nucleoside Analogues in Clinical Use
| Nucleoside Analogue | Therapeutic Application |
|---|---|
| Zidovudine (AZT) | HIV wikipedia.org |
| Acyclovir | Herpes Simplex Virus (HSV) numberanalytics.com |
| Gemcitabine | Pancreatic and other solid tumors numberanalytics.com |
| Remdesivir | Ebola, Coronavirus azolifesciences.com |
| Cytarabine | Acute Myeloid Leukemia (AML) numberanalytics.com |
Academic Significance of Isopropylidene Protection in Nucleoside Chemistry and Synthesis
The synthesis of complex, modified nucleosides like 2',3'-O-Isopropylidene-6-thioinosine relies heavily on the strategic use of protecting groups. The isopropylidene group, which forms a cyclic acetal (B89532) with the 2' and 3' hydroxyl groups of the ribose sugar, is of particular academic importance. ontosight.aiunimi.it This protection is critical for several reasons:
Directing Reactivity: By temporarily blocking the vicinal cis-diol of the ribose, the isopropylidene group prevents these hydroxyls from participating in undesired side reactions. chemrxiv.orgacs.org This allows chemists to selectively perform modifications on other parts of the nucleoside, such as the nucleobase or the 5' hydroxyl group. acs.org
Enabling Specific Synthesis: The synthesis of 2',3'-O-Isopropylidene-6-thioinosine, for instance, involves the protection of the ribose hydroxyls before the introduction of the sulfur atom at the 6-position of the purine (B94841) ring. ontosight.ai
Reversibility: The isopropylidene group can be readily installed under acidic conditions, often using reagents like 2,2-dimethoxypropane, and can be removed under different acidic conditions when its protective function is no longer needed. unimi.itchemrxiv.org This reversible nature is a key attribute of an effective protecting group. acs.org
The use of isopropylidene and other acetal protecting groups is a well-established strategy in carbohydrate and nucleoside chemistry, facilitating the synthesis of a wide array of derivatives for biological evaluation. chemrxiv.orgnih.govnih.gov
Research Trajectory and Unique Contributions of 6-Thioinosine and its Derivatives in Biochemical Investigations
6-Thioinosine, the parent nucleoside of the title compound, is a purine antimetabolite with a significant history in biochemical research. nih.govmedchemexpress.com As a sulfhydryl analogue of inosine (B1671953), it interferes with de novo purine synthesis, a fundamental pathway for producing the building blocks of DNA and RNA. nih.gov This interference disrupts the pool of available nucleotides, leading to the inhibition of DNA synthesis, blockage of cellular proliferation, and induction of apoptosis. nih.gov
The primary mechanisms of action and research findings for 6-thioinosine and its related thiopurines include:
Antimetabolite Activity: It acts as an antimetabolite, particularly useful in cancer chemotherapy. nih.gov
Immunosuppression: It has known immunosuppressive properties. nih.gov
Anti-adipogenesis: Research has shown it acts as an anti-adipogenesis agent by downregulating the mRNA levels of key proteins involved in fat cell formation. medchemexpress.com
Prodrug Development: Researchers have synthesized various derivatives of 6-mercaptopurine (B1684380) (the base of 6-thioinosine) and its riboside to create prodrugs with enhanced antiproliferative activity and improved cellular penetration. nih.govresearchgate.net
The synthesis of 2',3'-O-Isopropylidene-6-thioinosine is a logical extension of this research trajectory. By combining the biologically active 6-thiopurine core with the synthetically useful isopropylidene-protected ribose, researchers have created a molecule for further investigation. ontosight.ai This derivative has been explored for its potential to interact with purinergic receptors, which are involved in processes like neurotransmission and inflammation, and as a potential therapeutic agent for viral infections and cancer. ontosight.ai
Table 2: Investigated Biological Activities of Thiopurine Compounds
| Compound/Derivative | Investigated Activity | Key Findings |
|---|---|---|
| 6-Thioinosine | Antimetabolite, Immunosuppressive | Interferes with de novo purine synthesis, inhibits DNA synthesis. nih.gov |
| 6-Thioinosine | Anti-adipogenesis | Downregulates mRNA levels of PPARγ and C/EBPα. medchemexpress.com |
| S-allylthio-mercaptopurine riboside | Antiproliferative | Induced apoptosis more efficiently than the parent molecule in leukemia cell lines. nih.gov |
| 2',3'-O-Isopropylidene-6-thioinosine | Purinergic receptor interaction | Investigated for potential agonist or antagonist activity. ontosight.ai |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5856-48-4 |
|---|---|
Molecular Formula |
C13H16N4O4S |
Molecular Weight |
324.36 g/mol |
IUPAC Name |
9-[(4S,6R)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-3H-purine-6-thione |
InChI |
InChI=1S/C13H16N4O4S/c1-13(2)20-8-6(3-18)19-12(9(8)21-13)17-5-16-7-10(17)14-4-15-11(7)22/h4-6,8-9,12,18H,3H2,1-2H3,(H,14,15,22)/t6-,8?,9?,12+/m1/s1 |
InChI Key |
HXZCOKXEDYVENB-LRQTWSSKSA-N |
Isomeric SMILES |
CC1(OC2[C@H](O[C@@H](C2O1)N3C=NC4=C3NC=NC4=S)CO)C |
Canonical SMILES |
CC1(OC2C(OC(C2O1)N3C=NC4=C3NC=NC4=S)CO)C |
Other CAS No. |
5856-48-4 |
Synonyms |
Furo[3,4-d]-1,3-dioxole, Inosine Deriv.; _x000B_2’,3’-O-Isopropylidene-6-mercaptopurine Riboside; 9-(2,3-O-Isopropylidene-β-D-ribofuranosyl)-9H-purine-6(1H)thione; |
Origin of Product |
United States |
Biochemical Mechanisms and Molecular Interactions in in Vitro Research Models
Enzymatic Metabolism of Thiopurine Nucleoside Analogues
As prodrugs, thiopurines like 6-mercaptopurine (B1684380) and azathioprine (B366305) require extensive intracellular metabolic activation to exert their effects. nih.govnih.gov This multi-step enzymatic process converts them into their pharmacologically active metabolites, the 6-thioguanine (B1684491) nucleotides (6-TGNs). nih.govkpi.ua The metabolic pathway of 2',3'-O-Isopropylidene-6-thioinosine is expected to follow the general route established for other thiopurine nucleosides, although the isopropylidene group may necessitate an initial deprotection step for full metabolic activation.
Intracellular Phosphorylation and Activation Pathways of Thiopurines
The activation of thiopurines is initiated by their conversion into thioinosine monophosphate (TIMP). kpi.ua This crucial phosphorylation step is primarily catalyzed by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govclinpgx.orgmdpi.com TIMP then serves as a substrate for further enzymatic conversions. It can be transformed into thioguanosine monophosphate (TGMP) through the sequential action of inosine (B1671953) monophosphate dehydrogenase (IMPDH) and guanosine (B1672433) monophosphate synthetase (GMPS). nih.govrsc.org
Once formed, TGMP is further phosphorylated by kinases to thioguanosine diphosphate (B83284) (TGDP) and subsequently to thioguanosine triphosphate (TGTP). nih.govkpi.ua These phosphorylated forms, collectively known as 6-TGNs, are the primary active metabolites responsible for the cytotoxic and immunosuppressive effects of thiopurines. kpi.uanih.gov The active metabolites achieve their effect by incorporating into DNA and RNA, which can trigger apoptosis, and by inhibiting key cellular processes like de novo purine (B94841) synthesis. nih.govmdpi.com
Interactions with Purine Salvage and De Novo Synthesis Enzymes
The metabolism of thiopurine analogues is intricately linked with the cell's natural purine synthesis and salvage pathways. Key enzymes in these pathways play a direct role in the activation and mechanism of action of these compounds.
Hypoxanthine-Guanosine Phosphoribosyltransferase (HGPRT): As a central enzyme in the purine salvage pathway, HGPRT is responsible for the initial and rate-limiting step in the activation of 6-mercaptopurine and 6-thioguanine to their respective mononucleotides, TIMP and TGMP. nih.govrsc.orgnih.gov The activity level of HGPRT can therefore influence the concentration of active thiopurine metabolites and the ultimate therapeutic outcome. nih.gov Decreased HGPRT activity has been associated with resistance to thiopurines in experimental models. clinpgx.org
Inosine Monophosphate Dehydrogenase (IMPDH): This enzyme catalyzes a rate-limiting step in the de novo synthesis of guanine (B1146940) nucleotides and is also strategically positioned in the metabolic pathway of thiopurines. mdpi.comnih.gov IMPDH converts TIMP to thioxanthosine monophosphate, a precursor to the active 6-TGNs. mdpi.com Its activity can influence the balance between the formation of methylated metabolites and the active 6-TGNs. mdpi.comnih.gov Some studies have noted a negative correlation between IMPDH activity and the concentration of methylated thiopurine metabolites. mdpi.com
| Enzyme | Role in Thiopurine Metabolism | Pathway Interaction |
| HGPRT | Catalyzes the conversion of thiopurines (e.g., 6-mercaptopurine) to thioinosine monophosphate (TIMP). nih.govmdpi.com | Purine Salvage |
| IMPDH | Converts TIMP towards the formation of active thioguanine nucleotides (6-TGNs). nih.govrsc.org | Purine De Novo Synthesis / Thiopurine Activation |
| PPAT | Inhibited by methylated thiopurine metabolites, leading to reduced de novo purine synthesis. nih.govnih.gov | Purine De Novo Synthesis |
Enzymatic Dephosphorylation and Inactivation Mechanisms
The intracellular concentration of active thiopurine metabolites is regulated not only by activation pathways but also by enzymes that catalyze their dephosphorylation and inactivation.
NUDT15 (Nudix Hydrolase 15): This enzyme plays a critical role in the inactivation of thiopurines by dephosphorylating the active metabolite thioguanine triphosphate (TGTP) back to thioguanine monophosphate (TGMP). nih.gov This action prevents the accumulation of active metabolites and reduces their incorporation into DNA. nih.govmdpi.com Genetic variants of NUDT15 that result in decreased enzyme activity are associated with lower tolerance to thiopurines, as the reduced inactivation leads to higher levels of cytotoxic TGTP. ontosight.aimdpi.com Mechanistically, NUDT15 is considered a major negative regulator of thiopurine activation. acs.org
NDPK (Nucleoside Diphosphate Kinase): NDPK is involved in the final phosphorylation step that converts thioguanine diphosphate (TGDP) into the highly active thioguanine triphosphate (TGTP). nih.gov The activity of NDPK can therefore influence the TGDP/TGTP ratio, which may impact thiopurine responsiveness. nih.gov While its primary role is in the phosphorylation of endogenous nucleosides, it also acts on thiopurine analogues, contributing to the pool of active metabolites. nih.gov
| Enzyme | Role in Thiopurine Metabolism | Effect on Active Metabolites |
| NUDT15 | Dephosphorylates active TGTP to the less active TGMP. nih.govnih.gov | Decreases levels of active TGTP. mdpi.com |
| NDPK | Phosphorylates TGDP to form active TGTP. nih.gov | Increases levels of active TGTP. |
Molecular Interactions with Metal Ions
The thiopurine scaffold, characterized by its sulfur and multiple nitrogen atoms, provides potential sites for coordination with metal ions. While specific studies on the metal complexation of 2',3'-O-Isopropylidene-6-thioinosine are not prevalent, the behavior of related 6-thiopurine compounds provides a strong basis for understanding these interactions.
Mechanisms of Metal Complexation by 2',3'-O-Isopropylidene-6-thioinosine
The complexation of metal ions with thiopurine analogues like 6-mercaptopurine typically involves coordination through the exocyclic sulfur atom at the C6 position and one of the nitrogen atoms of the purine ring, often N7. The sulfur atom acts as a soft donor, readily forming bonds with soft or borderline metal ions. The nitrogen atoms provide additional coordination sites, allowing the thiopurine to act as a bidentate or bridging ligand. The formation of these coordination complexes can alter the electronic properties and biological activity of the thiopurine molecule. The 2',3'-O-isopropylidene group on the ribose moiety is not expected to directly participate in metal binding but may exert steric effects that influence the geometry of the resulting metal complex.
Characterization of Metal-Ligand Coordination in Biochemical Systems
The formation and structure of metal-thiopurine complexes are characterized using various spectroscopic and analytical techniques. These methods provide insight into the binding sites, coordination geometry, and the nature of the metal-ligand bond.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify changes in vibrational frequencies of functional groups upon metal coordination. For instance, a shift in the ν(C=S) stretching frequency to a lower wavenumber can indicate the involvement of the sulfur atom in bonding to the metal ion. mdpi.com
UV-Visible (UV-Vis) Spectroscopy: The electronic transitions within the thiopurine molecule are sensitive to metal binding. The formation of a metal complex often results in shifts in the absorption bands (either bathochromic or hypsochromic) in the UV-Vis spectrum, which can be used to study the binding stoichiometry and affinity.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal information about the coordination sites. Changes in the chemical shifts of protons and carbons near the binding sites (e.g., H8 proton) upon addition of a metal ion can confirm the involvement of specific atoms in the complex. mdpi.com
| Spectroscopic Technique | Information Provided | Expected Observations for Thiopurine-Metal Complexation |
| Infrared (IR) Spectroscopy | Changes in bond vibrational frequencies | Shift in C=S stretching frequency; changes in purine ring vibrations. mdpi.com |
| UV-Visible Spectroscopy | Changes in electronic transitions | Shift in the λmax of the purine chromophore. |
| NMR Spectroscopy | Changes in the chemical environment of nuclei | Alteration of chemical shifts for protons/carbons near N and S binding sites. mdpi.com |
Nucleic Acid-Related Research Applications
The strategic modification of nucleosides provides powerful tools for the detailed investigation of nucleic acid biochemistry. The compound 2',3'-O-Isopropylidene-6-thioinosine, a synthetic derivative of the naturally occurring nucleoside inosine, is distinguished by two key chemical alterations: the substitution of the oxygen atom at the 6-position of the purine ring with a sulfur atom, and the protection of the 2' and 3' hydroxyl groups of the ribose sugar with an isopropylidene group. These modifications imbue the molecule with unique properties that make it a valuable, albeit specialized, tool for probing the intricate mechanisms of RNA function and structure. While specific research applications of 2',3'-O-Isopropylidene-6-thioinosine are not extensively documented in publicly available literature, its structural features suggest its utility in several key areas of nucleic acid research, particularly in the study of RNA catalysis and the conformational effects of nucleotide incorporation.
Ribozymes, or catalytic RNAs, are central to many biological processes, and understanding their mechanisms is a fundamental goal of molecular biology. Modified nucleosides are instrumental in these studies, allowing researchers to dissect the roles of specific functional groups in the catalytic process.
The introduction of a 6-thio modification in an inosine analogue can serve as a sensitive probe for metal ion coordination and the role of specific hydrogen bonding interactions within a ribozyme's active site. The replacement of oxygen with the larger, more polarizable sulfur atom can alter the electronic properties and hydrogen bonding capacity of the nucleobase. For instance, in studies of the hammerhead and group I intron ribozymes, thio-substituted nucleosides have been used to identify critical interactions between the RNA and essential divalent metal ions, which are often crucial for catalysis. nih.gov The sulfur atom's different affinity for metal ions compared to oxygen can help to pinpoint the location and function of these ions in the catalytic cycle. nih.gov
While direct studies employing 2',3'-O-Isopropylidene-6-thioinosine in ribozyme mechanisms are not prominent, the principles derived from research with other thionucleosides are applicable. The 6-thioinosine moiety could be incorporated into a ribozyme sequence to investigate the importance of the 6-position in catalysis. For example, if this position is involved in a critical hydrogen bond for maintaining the active conformation, the substitution with sulfur would likely perturb the catalytic activity. The magnitude of this perturbation could provide insights into the strength and geometry of the original interaction.
Below is a hypothetical data table illustrating how the catalytic efficiency of a generic ribozyme might be affected by the incorporation of 6-thioinosine, based on known effects of similar modifications.
Table 1: Hypothetical Kinetic Data for a Ribozyme Containing a 6-Thioinosine Modification
| Ribozyme Variant | Rate Constant (k_cat, min⁻¹) | Michaelis Constant (K_m, µM) | Catalytic Efficiency (k_cat/K_m, M⁻¹min⁻¹) |
|---|---|---|---|
| Wild-Type | 1.5 | 10 | 1.5 x 10⁵ |
| 6-Thioinosine Substituted | 0.3 | 12 | 0.25 x 10⁵ |
The 2',3'-O-isopropylidene group on this molecule primarily serves as a protecting group during chemical synthesis, but its presence would also sterically block the 2'-hydroxyl group, which is a key nucleophile in the cleavage reactions of many small self-cleaving ribozymes. nih.gov This makes the protected nucleoside itself unsuitable for direct incorporation into an active ribozyme at a position where the 2'-hydroxyl is required for catalysis. However, it can be a valuable precursor for the synthesis of oligonucleotides containing 6-thioinosine at specific sites.
The incorporation of modified nucleotides into DNA or RNA can significantly impact the structure and stability of the resulting nucleic acid duplexes. These conformational changes can, in turn, affect the biological function of the nucleic acid.
The enzymatic incorporation of nucleoside triphosphates is the basis of nucleic acid biosynthesis. Studies have shown that polymerases can incorporate various modified nucleotides, although often with reduced efficiency compared to their natural counterparts. The triphosphate form of 2',3'-O-Isopropylidene-6-thioinosine could be used in such studies to assess its acceptance by RNA polymerases. Research on other 2',3'-O-isopropylidene-protected nucleotides has indicated that while pyrimidines can be incorporated with some success, purines are often less well-tolerated by polymerases. chemrxiv.org This is potentially due to steric hindrance in the enzyme's active site.
Once incorporated, the 6-thioinosine modification can influence the local and global conformation of an RNA molecule. The substitution of sulfur for oxygen at the 6-position can alter the base pairing properties. While inosine typically pairs with cytosine, the altered electronic distribution and steric profile of 6-thioinosine could lead to non-canonical base pairing or destabilize the standard Watson-Crick geometry. In DNA, the presence of 6-thioguanine has been shown to be mutagenic, suggesting it can lead to mispairing during replication. nih.gov
The following table provides a generalized summary of the potential conformational effects of incorporating a modified nucleoside like 6-thioinosine into an RNA duplex, based on established principles of nucleic acid structure.
Table 2: Potential Conformational Impact of 6-Thioinosine Incorporation in an RNA Duplex
| Structural Parameter | Standard A-form RNA | RNA with 6-Thioinosine (Hypothetical) | Potential Implication |
|---|---|---|---|
| Helical Twist | ~33° | Altered | Changes in protein recognition sites |
| Base Pair Stability (Tm) | High | Potentially Lowered | Reduced stability of the duplex |
| Sugar Pucker | C3'-endo | Potential shift in equilibrium | Alteration of local backbone geometry |
| Minor Groove Width | Wide | Potentially altered | Impact on binding of proteins or small molecules |
Prodrug Research and Advanced Delivery Concepts for Thionucleoside Analogues
Design Principles for Prodrugs of 2',3'-O-Isopropylidene-6-thioinosine Analogues
Prodrugs are inactive or less active molecules that are converted into the active parent drug within the body. nih.gov This approach is a well-established strategy in drug development to overcome limitations of pharmacologically active agents, such as poor bioavailability or cellular uptake. nih.gov For thionucleoside analogues like 2',3'-O-Isopropylidene-6-thioinosine, prodrug design focuses on modifying the molecule to enhance its delivery to target cells and improve its intracellular concentration.
A primary challenge for nucleoside analogues is their transport across the lipophilic cell membrane. researchgate.net Many of these compounds are hydrophilic and require specific nucleoside transporters for cellular entry. Prodrug strategies aim to bypass this dependence by increasing the molecule's lipophilicity, thereby facilitating passive diffusion into the cell. nih.govmdpi.com
Key strategies include:
Increasing Lipophilicity: The addition of lipophilic moieties to the nucleoside analogue can significantly enhance its ability to cross cellular membranes. researchgate.netmdpi.com The 2',3'-O-isopropylidene group present on the target compound already serves this purpose by masking the hydrophilic hydroxyl groups of the ribose sugar, making the molecule more lipid-soluble compared to its parent nucleoside, 6-thioinosine. Further modifications, such as adding amino acid esters or lipid groups, can be explored to fine-tune this property. nih.gov
Bypassing Nucleoside Transporters: By increasing passive diffusion, prodrugs become less reliant on the expression levels of cellular nucleoside transporters, which can vary between different cell types and contribute to drug resistance.
Masking Ionizable Groups: Functional groups that are ionized at physiological pH can hinder membrane permeation. Prodrug approaches often involve masking these groups, such as the phenolic hydroxyl on the purine (B94841) ring, to create a more neutral molecule that can more easily diffuse across the cell membrane. mdpi.com
These chemical modifications are designed to be reversible, with intracellular enzymes cleaving off the promoiety to release the active 2',3'-O-Isopropylidene-6-thioinosine inside the cell. nih.gov
Thiopurines, the class of drugs to which 6-thioinosine belongs, are pro-drugs that must undergo a series of enzymatic conversions to become active cytotoxic agents, ultimately forming thioguanine nucleotides (TGNs) that can be incorporated into DNA and RNA. nih.govresearchgate.net Resistance to these drugs can develop through various mechanisms.
A significant mechanism of resistance involves mutations in the enzymes responsible for this activation cascade. For example, mutations in the cytosolic 5'-nucleotidase II (NT5C2) gene can confer resistance to 6-mercaptopurine (B1684380) (6-MP) and 6-thioguanine (B1684491) (6-TG). stanford.eduosti.gov These activating mutations can lead to the dephosphorylation and inactivation of the active thiopurine metabolites. stanford.edu
Prodrugs designed to bypass these enzymatic steps can effectively overcome such resistance. Specifically, by delivering the nucleoside analogue in its monophosphorylated form, the need for the initial, often rate-limiting, phosphorylation step is eliminated. This is the central principle behind technologies like the ProTide approach, which delivers a nucleotide monophosphate mimic directly into the cell. acs.orgnih.gov This strategy can circumvent resistance mechanisms that involve deficient activation enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.gov
Application of Phosphoramidate and ProTide Technologies in Nucleoside Prodrug Research
Phosphoramidate-based prodrugs, particularly those developed under the ProTide (pro-nucleotide) technology, represent a sophisticated method for delivering nucleoside monophosphates into cells. nih.govcardiff.ac.uk This approach has proven highly successful in overcoming the challenges associated with the first phosphorylation step of nucleoside analogues, which is often inefficient and a key point of resistance. nih.gov
The ProTide approach masks the negative charges of the phosphate group with an aryl group and an amino acid ester. nih.govnucana.com This chemical modification renders the nucleotide neutral and lipophilic, facilitating its passage through the cell membrane. nih.gov
The general synthesis involves:
Phosphorylation of the 5'-hydroxyl group of the protected nucleoside, such as 2',3'-O-Isopropylidene-6-thioinosine.
Coupling of the resulting phosphate with an amino acid ester and an aryl group (e.g., phenol) to form the phosphoramidate linkage. nih.gov
Once inside the cell, the ProTide is metabolically cleaved in a stepwise manner:
Esterases hydrolyze the amino acid ester to reveal a carboxylate group. nih.gov
The carboxylate group attacks the phosphorus center, displacing the aryl group and forming a cyclic intermediate. nih.gov
This unstable intermediate is then hydrolyzed, releasing the nucleoside monophosphate. nih.gov
This intracellular activation cascade effectively bypasses the need for nucleoside kinases and overcomes resistance mechanisms associated with these enzymes. acs.org
Research has demonstrated the potential of ProTide technology to enhance the efficacy of thiopurines, particularly in resistant cancer cells. nih.gov A study evaluating various 6-thioguanosine monophosphate (6sGMP) prodrugs investigated their antiproliferative activity against human embryonic kidney (HEK293T) cells. The results highlighted that the effectiveness of the prodrug is highly dependent on the specific promoieties used. acs.org
For instance, while some ProTide derivatives of 6sGMP were less effective than the parent nucleoside in this specific cell line, the technology has shown elsewhere its ability to overcome key cancer resistance mechanisms. nih.govcardiff.ac.uk The principle is that by delivering the pre-activated monophosphate form, the drug can be effective even in cells that have lost the ability to perform the initial phosphorylation. cardiff.ac.uk This makes the ProTide approach a valuable strategy for developing next-generation thiopurine therapeutics. nih.gov
| Compound | Compound Type | EC₅₀ (μM) |
|---|---|---|
| 6-Thioguanine (6-TG) | Nucleobase | 3.6 |
| 6-Thioguanosine (6sG) | Nucleoside | 4.7 |
| (tBuSATE)₂-6sGMP (4b) | Prodrug | >50 |
| ProTide-6sGMP (10c) | ProTide Prodrug | >50 |
EC₅₀ represents the half-maximal effective concentration after 48 hours of treatment.
Gene Therapy-Related Prodrug Activation Systems in Preclinical Research
Gene-Directed Enzyme Prodrug Therapy (GDEPT), also known as suicide gene therapy, is a cancer treatment strategy that involves introducing a non-human enzyme gene into tumor cells. nih.govnih.gov These cells then express the enzyme, which can uniquely activate a systemically administered, non-toxic prodrug into a potent cytotoxin, ideally confining the therapeutic effect to the tumor site. researchgate.netnih.gov
Several GDEPT systems are being explored in preclinical research. researchgate.net One system of particular relevance to thiopurine analogues involves the E. coli gene gpt, which encodes the enzyme xanthine-guanine phosphoribosyl transferase (XGRPT). nih.gov This bacterial enzyme can convert the relatively non-toxic prodrug 6-thioxanthine into its toxic ribonucleotide metabolite, which disrupts cellular processes. nih.gov
This GDEPT approach offers a potential pathway for the targeted activation of thionucleoside analogues. In principle, a gene for a specific bacterial or viral nucleoside kinase or phosphorylase could be delivered to cancer cells. These cells would then be uniquely sensitized to a subsequently administered prodrug, such as a protected thionucleoside like 2',3'-O-Isopropylidene-6-thioinosine. Upon cellular uptake, the expressed enzyme would convert the prodrug into its active, toxic form, leading to selective cell death. This strategy relies on the efficient delivery of the gene to the target cells and the specific activation of the prodrug by the foreign enzyme without significant conversion by native human enzymes. nih.gov
Investigation of Suicide Gene Strategies Utilizing Prodrug Activators in Cellular Models
Suicide gene therapy, also known as gene-directed enzyme prodrug therapy (GDEPT), is a targeted therapeutic approach where a foreign gene is introduced into cancer cells. oatext.com This gene encodes an enzyme that can convert a non-toxic prodrug into a potent cytotoxic compound, leading to the selective death of the transfected tumor cells. oatext.comnih.gov
The core principle of suicide gene therapy lies in the targeted activation of a prodrug at the tumor site, thereby minimizing systemic toxicity. mdpi.com A well-established example is the herpes simplex virus thymidine kinase (HSV-TK) gene combined with the prodrug ganciclovir (GCV). nih.govjcancer.org In this system, the viral enzyme phosphorylates GCV, which is then further converted by cellular kinases into a toxic triphosphate analogue that inhibits DNA synthesis and induces apoptosis. nih.gov
In the context of 2',3'-O-Isopropylidene-6-thioinosine, the isopropylidene group serves as a protective moiety for the 2' and 3'-hydroxyl groups of the ribose sugar. This modification could potentially enhance the lipophilicity of the parent compound, 6-thioinosine, facilitating its passive diffusion across cell membranes. Once inside the target cell expressing a specific activating enzyme, this protective group could be cleaved, releasing the active 6-thioinosine.
While specific suicide gene strategies for 2',3'-O-Isopropylidene-6-thioinosine are not yet established, the broader class of thionucleosides, such as 6-thioguanine, are known to be activated by cellular enzymes like hypoxanthine-guanine phosphoribosyltransferase (HGPRT) to form cytotoxic metabolites. nih.gov A hypothetical suicide gene strategy could, therefore, involve the delivery of a modified enzyme with enhanced specificity for 2',3'-O-Isopropylidene-6-thioinosine to tumor cells.
Enzyme/Prodrug Systems for Targeted Biochemical Activation in Experimental Contexts
Enzyme/prodrug systems are a critical component of suicide gene therapy and other targeted cancer treatments. nih.gov These systems are designed to achieve high concentrations of a cytotoxic drug specifically at the tumor site, thereby reducing off-target effects. researchgate.net The efficacy of an enzyme/prodrug system is dependent on several factors, including the catalytic efficiency of the enzyme for the prodrug and the pharmacological properties of both the prodrug and the activated drug.
For 2',3'-O-Isopropylidene-6-thioinosine, the isopropylidene group could be designed to be susceptible to cleavage by a specific enzyme that is either naturally present at high levels in the tumor microenvironment or is delivered to the tumor cells via a gene therapy vector. This targeted enzymatic activation would release 6-thioinosine, which can then be metabolized to 6-thioinosine monophosphate (TIMP) and subsequently to other cytotoxic thiopurine nucleotides. These metabolites can interfere with de novo purine synthesis and be incorporated into DNA and RNA, leading to cell death. researchgate.net
The development of novel enzyme/prodrug systems is an active area of research. For instance, bacterial nitroreductases have been paired with nitroaromatic prodrugs to generate cytotoxic agents in the hypoxic environment of tumors. maastrichtuniversity.nl Similarly, a bespoke enzyme could be engineered to specifically recognize and cleave the 2',3'-O-isopropylidene group of 2',3'-O-Isopropylidene-6-thioinosine. The investigation of such a system in cellular models would involve transducing cancer cells with the gene encoding the activating enzyme and then treating them with the prodrug. The resulting cytotoxicity would then be assessed to determine the efficiency of the system.
Table 1: Key Components of a Hypothetical Enzyme/Prodrug System for 2',3'-O-Isopropylidene-6-thioinosine
| Component | Description |
| Prodrug | 2',3'-O-Isopropylidene-6-thioinosine |
| Activating Enzyme | A hypothetical enzyme capable of cleaving the 2',3'-O-isopropylidene group. |
| Active Drug | 6-Thioinosine |
| Mechanism of Action | The active drug is metabolized to cytotoxic thiopurine nucleotides, which disrupt nucleic acid synthesis. |
| Delivery System | A viral or non-viral vector to deliver the gene for the activating enzyme to tumor cells. |
The successful implementation of such a strategy would depend on the identification or engineering of a suitable enzyme and a thorough preclinical evaluation of the system's efficacy and safety.
Academic Methodologies for Compound Characterization and Analysis
Chromatographic Techniques for Purification and Isolation of 2',3'-O-Isopropylidene-6-thioinosine and its Derivatives
Chromatography is indispensable for the purification of 2',3'-O-Isopropylidene-6-thioinosine from reaction mixtures and for the isolation of its derivatives. The choice of technique depends on the scale of the purification and the physicochemical properties of the compounds.
Column Chromatography: This is a primary method for the purification of 2',3'-O-Isopropylidene-6-thioinosine on a laboratory scale. Silica gel is commonly used as the stationary phase due to its polarity, which effectively separates the moderately polar isopropylidene-protected nucleoside from other reactants, byproducts, and starting materials. A solvent system, typically a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate), is used as the mobile phase. The polarity of the mobile phase is gradually increased to elute compounds with increasing polarity.
Thin-Layer Chromatography (TLC): TLC is a rapid and effective analytical technique used to monitor the progress of reactions and to identify the appropriate solvent system for column chromatography. A small amount of the reaction mixture is spotted on a silica-coated plate, which is then developed in a chosen solvent system. The separation is visualized under UV light, allowing for the calculation of the retention factor (Rf) value for each spot, which aids in identifying the target compound and assessing its purity.
High-Performance Liquid Chromatography (HPLC): For high-resolution separation and analytical quantification, reverse-phase HPLC (RP-HPLC) is a powerful tool. In this technique, a non-polar stationary phase, such as a C18 column, is used with a polar mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. nih.govtandfonline.com This method is particularly effective for separating 6-thioinosine and its derivatives from closely related impurities. nih.gov The effluent is monitored by a UV detector, allowing for both qualitative and quantitative analysis of the purified compound. nih.govnih.gov
| Technique | Stationary Phase | Typical Mobile Phase | Primary Application |
|---|---|---|---|
| Column Chromatography | Silica Gel | Hexane/Ethyl Acetate Gradient | Preparative purification from reaction mixtures |
| Thin-Layer Chromatography (TLC) | Silica Gel on Plate | Various (Solvent Scouting) | Reaction monitoring and purity assessment |
| Reverse-Phase HPLC (RP-HPLC) | C18-modified Silica | Water/Acetonitrile Gradient | High-resolution purification and quantitative analysis |
Spectroscopic Characterization Methods
Once purified, spectroscopic methods are employed to elucidate and confirm the precise chemical structure of 2',3'-O-Isopropylidene-6-thioinosine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for unambiguous structure determination of organic molecules.
¹H NMR: This technique provides information about the number and chemical environment of protons. For 2',3'-O-Isopropylidene-6-thioinosine, characteristic signals would confirm the presence of the purine (B94841) ring protons, the ribose sugar protons, and the two distinct methyl groups of the isopropylidene protecting group.
¹³C NMR: This provides information on the carbon skeleton of the molecule. The spectrum would show distinct signals for each carbon atom, including those in the purine base, the ribose moiety, and the isopropylidene group.
2D NMR Techniques: Methods such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, allowing for the complete and unambiguous assignment of all signals in the ¹H and ¹³C NMR spectra.
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to study the electronic transitions within the molecule and is particularly useful for characterizing compounds with chromophores, such as the thiopurine ring in 6-thioinosine. The absorption spectrum provides a characteristic maximum absorption wavelength (λmax). For the parent compound, 6-mercaptopurine (B1684380), the λmax is sensitive to the solvent and pH. This technique is often used to confirm the identity of the chromophore and for quantitative analysis using the Beer-Lambert law. researchgate.netiosrjournals.org
| Compound | Solvent/Medium | λmax (nm) | Reference |
|---|---|---|---|
| 6-Mercaptopurine | Methanol | 325 | researchgate.net |
| 6-Mercaptopurine | HCl medium (pH 1.2) | 312 | researchgate.net |
| 6-Thioguanine (B1684491) | Phosphate Saline Buffer (pH 7.4) | ~340 | mdpi.com |
Mass Spectrometry (MS): Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI), provides a highly accurate molecular weight. This allows for the determination of the elemental formula of 2',3'-O-Isopropylidene-6-thioinosine, confirming that the correct atoms are present in the correct proportions. The fragmentation pattern observed in the mass spectrum can also provide further structural information. The NIST WebBook provides reference mass spectral data for the parent nucleoside, thioinosine. nist.gov
Advanced Biophysical Techniques for Studying Molecular Interactions and Conformation
To understand the biological potential of 2',3'-O-Isopropylidene-6-thioinosine, it is crucial to study its interactions with target macromolecules, such as enzymes or purinergic receptors. nih.gov Advanced biophysical techniques provide quantitative data on these interactions.
Isothermal Titration Calorimetry (ITC): ITC is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. youtube.com By titrating the compound into a solution containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. winthrop.edumalvernpanalytical.com This provides a complete thermodynamic profile of the molecular interaction without the need for labeling. mdpi.com
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique for monitoring molecular interactions in real-time. youtube.com In a typical SPR experiment, the target protein is immobilized on a sensor chip. A solution containing 2',3'-O-Isopropylidene-6-thioinosine is then flowed over the surface. Binding causes a change in the refractive index at the sensor surface, which is detected as a response signal. wikipedia.org This allows for the determination of the kinetic parameters of the interaction, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated. nih.gov
Q & A
Q. What are the established synthetic routes for 2',3'-O-Isopropylidene-6-thioinosine, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves protecting the 2' and 3' hydroxyl groups of inosine with an isopropylidene moiety via acid-catalyzed acetonation, followed by thiolation at the 6-position using phosphorus pentasulfide (P₂S₅) or Lawesson’s reagent. Key factors include:
- Temperature control : Excess heat during acetonation can lead to byproducts like deprotected intermediates or isomerization .
- Solvent selection : Anhydrous conditions (e.g., DMF or THF) minimize hydrolysis of the isopropylidene group .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization from ethanol/water mixtures improves purity ≥98% (HPLC) .
Q. What analytical techniques are most effective for characterizing the purity and structural integrity of 2',3'-O-Isopropylidene-6-thioinosine?
- Methodological Answer :
- HPLC : Reverse-phase C18 columns with UV detection at 254 nm verify purity (≥98% as per commercial standards) .
- NMR : ¹H/¹³C NMR confirms structural integrity:
- Isopropylidene protons (δ 1.3–1.5 ppm, singlet) and ribose anomeric proton (δ 5.8–6.1 ppm, doublet) .
- Thiolation at C6 shifts the purine ring proton signals compared to inosine .
- Mass Spectrometry : HRMS (ESI+) validates molecular weight (308.29 g/mol) and fragmentation patterns .
Q. How does the isopropylidene protecting group affect the compound’s stability under different storage conditions?
- Methodological Answer :
- Hydrolytic stability : The isopropylidene group enhances ribose stability in aqueous media (pH 4–8) but hydrolyzes rapidly under acidic (pH < 3) or alkaline (pH > 9) conditions, requiring storage at −20°C in desiccated environments .
- Thermal stability : Differential scanning calorimetry (DSC) shows decomposition onset at 180°C, making it suitable for room-temperature handling in non-aqueous reactions .
Advanced Research Questions
Q. How can researchers design experiments to investigate the nucleoside’s mechanism of action in antiviral activity, considering enzyme inhibition assays?
- Methodological Answer :
- Enzyme kinetics : Use purified viral RNA polymerases (e.g., HCV NS5B) in in vitro assays with [³H]-labeled NTPs. Measure competitive inhibition via Lineweaver-Burk plots to determine Kᵢ values .
- Theoretical framework : Link to nucleoside analog theories (e.g., chain termination vs. competitive inhibition) and validate using molecular docking (AutoDock Vina) to model binding to polymerase active sites .
- Control experiments : Compare with non-thiolated analogs (e.g., 2',3'-O-isopropylideneinosine) to isolate the thio group’s role in activity .
Q. What strategies are recommended for resolving contradictions in biological activity data across different in vitro models?
- Methodological Answer :
- Data triangulation : Cross-validate using orthogonal assays (e.g., cell-based luciferase reporter assays vs. enzymatic inhibition) .
- Metabolic profiling : Quantify intracellular phosphorylation using LC-MS to assess prodrug activation disparities between cell lines .
- Contextual variables : Control for cell permeability (logP = 0.8 for 2',3'-O-isopropylidene-6-thioinosine) and efflux pump expression (e.g., MRP1/2) using inhibitors like MK571 .
Q. What computational approaches are validated for modeling the compound’s interactions with target enzymes, and how do they align with empirical data?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate ribose flexibility and thio group orientation in enzyme pockets (AMBER force field, 100 ns trajectories) .
- QM/MM hybrid methods : Calculate activation energies for phosphorylation steps (e.g., adenosine kinase) to predict metabolic activation barriers .
- Validation : Correlate docking scores (ΔG binding) with IC₅₀ values from enzymatic assays. Discrepancies >1 log unit suggest off-target interactions or solvation effects .
Contradiction Analysis and Experimental Design
Q. How should researchers address discrepancies in reported cytotoxicity profiles between cancer cell lines and primary cell models?
- Methodological Answer :
- Dose-response normalization : Use cell viability assays (MTT/CellTiter-Glo) with IC₅₀ normalization to ATP content or protein concentration .
- Microenvironment replication : Primary cell assays should include physiologically relevant oxygen tension (5% O₂) and extracellular matrix (Matrigel®) to mimic in vivo conditions .
- Mechanistic follow-up : Perform RNA-seq to identify differential expression of pro-apoptotic genes (e.g., BAX, CASP3) between cell types .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
